Product packaging for 5-Acetylsalicylamide(Cat. No.:CAS No. 40187-51-7)

5-Acetylsalicylamide

Cat. No.: B129783
CAS No.: 40187-51-7
M. Wt: 179.17 g/mol
InChI Key: LWAQTCWTCCNHJR-UHFFFAOYSA-N
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Description

5-Acetylsalicylamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B129783 5-Acetylsalicylamide CAS No. 40187-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQTCWTCCNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057736
Record name 5-Acetylsalicylamide
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40187-51-7
Record name 5-Acetyl-2-hydroxybenzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-acetyl-2-hydroxy-
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Record name 5-Acetylsalicylamide
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Record name 5-acetylsalicylamide
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Historical Context and Significance in Medicinal Chemistry Research

The story of 5-Acetylsalicylamide is intrinsically linked to the broader history of salicylates in medicine. Salicylamide (B354443), its parent compound, has been recognized for its analgesic and antipyretic properties and was historically used in over-the-counter remedies. wikipedia.org The development of derivatives from this basic scaffold represents a classic medicinal chemistry approach to modify and optimize compounds for specific therapeutic targets.

The primary significance of this compound in academic and industrial research is its role as a key synthetic intermediate. chembk.compschemicals.comgoogle.com Its specific chemical structure provides a versatile platform for building more complex molecules. A prominent example of its importance is in the synthesis of the cardiovascular drug Labetalol (B1674207). pschemicals.comgoogle.compatsnap.com Labetalol is an adrenergic blocker used to treat high blood pressure. patsnap.com The synthesis of Labetalol often involves using this compound as a starting material, which is then chemically modified through a series of reactions, including bromination and nucleophilic substitution, to construct the final complex drug molecule. researchgate.netgoogle.com This multi-step synthesis highlights the compound's value; its pre-existing functional groups (acetyl, hydroxyl, and amide) are strategically positioned to facilitate the required chemical transformations. researchgate.net Therefore, the historical and ongoing significance of this compound is not as a standalone drug, but as an indispensable component in the production of other vital medicines. google.com

Overview of Research Trajectories for 5 Acetylsalicylamide and Its Derivatives

While direct investigation into the pharmacological profile of 5-Acetylsalicylamide is limited, extensive research has been conducted on the derivatives synthesized from it. These research trajectories explore a wide range of potential therapeutic applications, leveraging the salicylamide (B354443) core to develop novel agents.

Cardiovascular Agents: The most established research trajectory for this compound derivatives is in the development of cardiovascular drugs. google.com As mentioned, it is a crucial intermediate for Labetalol (B1674207), a drug that acts as both an alpha- and beta-adrenergic blocker. wikipedia.orgpatsnap.com Research in this area focuses on optimizing synthetic routes from this compound to improve yield and reduce environmental impact. researchgate.net

Antiviral Agents: A significant and growing area of research is the exploration of salicylamide derivatives as broad-spectrum antiviral agents. nih.govnih.gov Studies have shown that derivatives of salicylamide can inhibit the replication of a wide array of RNA and DNA viruses, including coronaviruses and Hepatitis B virus (HBV). nih.govnih.gov The research focuses on modifying the salicylamide structure to enhance potency and improve drug-like properties for potential use against circulating and emerging viral infections. nih.gov

Anti-inflammatory and Antimicrobial Agents: Drawing from the known anti-inflammatory properties of salicylates, researchers have used this compound to synthesize new compounds for evaluation. fengchengroup.comresearchgate.net One avenue involves the synthesis of chalcones, a class of compounds known for diverse biological activities, using this compound as a precursor. researchgate.netrjpdft.com These resulting chalcones are then studied for their potential anti-inflammatory and antimicrobial activities. researchgate.netrjpdft.com

Other Therapeutic Areas: The versatility of this compound as a building block has led to its use in developing compounds for other targets. It is used as a reagent in the preparation of 4-aminopiperidine (B84694) ureas, which are investigated as agonists for the human β3 adrenergic receptor, a target for conditions like overactive bladder. chembk.com It is also employed in the synthesis of phosphotyrosine peptidomimetic prodrugs, which are designed to mimic peptides and interact with specific biological pathways. chembk.com

Table 1: Research Trajectories of this compound Derivatives

Structural Relationship to Salicylamide and Acetylsalicylic Acid: Implications for Research Directions

Established Synthetic Pathways for this compound

The primary route for synthesizing this compound involves the Friedel-Crafts acylation of salicylamide. google.com This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring of the salicylamide molecule. Various catalytic systems have been developed to optimize this reaction, enhancing yield and addressing environmental concerns.

Friedel-Crafts Acylation Approaches to this compound

The traditional industrial synthesis of this compound employs a Friedel-Crafts acylation reaction using salicylamide and acetyl chloride. google.com This reaction is typically catalyzed by anhydrous aluminum chloride in organic solvents such as nitrobenzene (B124822) or chlorinated hydrocarbons. google.com While effective, this method presents challenges, including the use of large quantities of toxic and difficult-to-recycle solvents. google.com The solid nature of the reactants and products necessitates the use of these solvents to facilitate the reaction. google.com

The general reaction is as follows: Salicylamide + Acetyl Chloride --(AlCl₃)--> this compound smolecule.com

This conventional approach often suffers from drawbacks such as harsh reaction conditions and the generation of significant aluminum-containing acid wastewater during hydrolysis, leading to high production costs and environmental pollution. google.com

Ionic Liquid Catalyzed Syntheses of this compound

To overcome the limitations of traditional methods, Lewis acidic ionic liquids have been investigated as dual catalysts and solvents for the Friedel-Crafts acylation of salicylamide. sigmaaldrich.cnveeprho.com These ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl₃), offer a greener alternative to carcinogenic solvents like nitrobenzene. researchgate.net

Studies have shown that these ionic liquids exhibit excellent catalytic activity. For instance, using [BMIM]Cl-2AlCl₃ as a catalyst resulted in a yield of 81.3% for this compound. researchgate.net An even higher yield of 89.2% was achieved with [BPy]-2AlCl₃. researchgate.net The effectiveness of the ionic liquid is influenced by the AlCl₃ content and the structure of the cation. This method has been reported to achieve yields exceeding 80% while minimizing environmental impact due to the reduced use of volatile organic solvents. smolecule.com Another ionic liquid, triethylammonium (B8662869) chloroaluminate, has also been successfully used as both a catalyst and solvent for this transformation. google.com

Ionic Liquid CatalystYield of this compound
1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-2AlCl₃)81.3% researchgate.net
N-butylpyridinium chloroaluminate ([BPy]-2AlCl₃)89.2% researchgate.net

Molten Salt Catalyzed Syntheses of this compound

A low-melting-point mixed molten salt system of sodium chloride and aluminum chloride (NaCl-AlCl₃) has been developed as a non-toxic and efficient medium for the synthesis of this compound. google.comoriprobe.com This system functions as both a catalyst and a solvent, eliminating the need for organic solvents. google.comoriprobe.com The reaction is a Friedel-Crafts acylation that proceeds at elevated temperatures, for example, at 140°C for 30 minutes. oriprobe.com

This method offers several advantages, including low raw material cost, convenient operation, high yield, and reduced energy consumption. google.com The process involves heating anhydrous aluminum chloride and sodium chloride until they form a molten salt, followed by the addition of salicylamide and the acylating agent. google.com The reaction temperature is a critical parameter, with temperatures below 130°C being insufficient for the formation of the molten salt system. google.com

Green Chemistry and Sustainable Synthesis Innovations for this compound Production

The development of molten salt and ionic liquid-based syntheses represents a significant step towards greener and more sustainable production of this compound. These methods address the environmental and cost-related issues associated with traditional Friedel-Crafts acylation by eliminating the use of hazardous organic solvents. google.comoriprobe.com The NaCl-AlCl₃ molten salt system, in particular, is highlighted for its environmental friendliness and cost-effectiveness. oriprobe.com The ionic liquids used in these processes can often be recycled and reused, further reducing waste and production costs. google.com

Derivatization of this compound for Novel Compound Synthesis

This compound serves as a versatile starting material for the synthesis of various other compounds, particularly halogenated derivatives.

Synthesis of Halogenated Acetylsalicylamide Derivatives (e.g., 5-(Bromoacetyl)salicylamide)

A key derivative of this compound is 5-(Bromoacetyl)salicylamide. This compound is synthesized through the bromination of this compound. One method involves reacting this compound with bromine. This process can achieve high yields, reportedly up to 93.2%, under optimized conditions. google.com Another approach utilizes an oxidizing bromide system, such as Br₂/H₂O₂, for the bromination. oriprobe.com

5-(Bromoacetyl)salicylamide is an important intermediate in its own right, used in the synthesis of pharmacologically active molecules. nbinno.com For example, it is a precursor for the synthesis of 5-(N,N-dibenzylglycyl)salicylamide through a nucleophilic substitution reaction with dibenzylamine (B1670424). oriprobe.com

ReactantsProduct
This compound, Bromine5-(Bromoacetyl)salicylamide google.com
This compound, Br₂/H₂O₂5-(Bromoacetyl)salicylamide oriprobe.com
5-(Bromoacetyl)salicylamide, Dibenzylamine5-(N,N-dibenzylglycyl)salicylamide oriprobe.com

Synthesis of Chalcone (B49325) Derivatives from this compound

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds with diverse biological activities. chemrevlett.com The synthesis of chalcone derivatives from this compound is primarily achieved through the Claisen-Schmidt condensation reaction. researchgate.netwikipedia.org This reaction involves the condensation of an aromatic aldehyde with a ketone, in this case, this compound, which possesses an α-hydrogen. wikipedia.org

The reaction is typically carried out in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH), at room temperature. researchgate.net The base facilitates the deprotonation of the α-carbon of the acetyl group in this compound, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. wikipedia.orgresearchgate.net

Research has demonstrated the synthesis of various chalcones by reacting this compound with different substituted aromatic aldehydes. researchgate.net The general synthetic scheme is presented below:

General Reaction Scheme for Chalcone Synthesis: this compound + Substituted Aromatic Aldehyde → Chalcone Derivative

The specific conditions and resulting compounds depend on the chosen aldehyde. For instance, condensation with various benzaldehydes leads to the formation of corresponding 1,3-diaryl-2-propen-1-one derivatives. chemrevlett.comresearchgate.net The geometry of the resulting chalcones is typically the E-isomer, which can be confirmed by spectroscopic methods such as ¹H NMR, based on the coupling constant of the vinylic protons. researchgate.netucl.ac.be

Table 1: Examples of Chalcone Derivatives Synthesized from this compound

Reactant 1 Reactant 2 Product Name
This compound Cinnamaldehyde 1-(3-amido-4-hydroxyphenyl)-5-phenyl-1,4-pentadien-3-one

This table is generated based on the general principles of the Claisen-Schmidt condensation as applied to this compound. researchgate.netwikipedia.org

Synthesis of Other Pharmaceutically Relevant Intermediates

Beyond chalcones, this compound is a crucial precursor for the synthesis of other valuable pharmaceutical intermediates, including 5-acetyl-2(3H)-benzoxazolone and 5-(N,N-dibenzylamino)acetyl salicylamide.

Synthesis of 5-acetyl-2(3H)-benzoxazolone:

5-Acetyl-2(3H)-benzoxazolone can be prepared from this compound through a two-step synthetic route that utilizes a Hofmann rearrangement. sigmaaldrich.com This rearrangement converts the primary amide group of this compound into a primary amine, which then undergoes cyclization to form the benzoxazolone ring.

In some methodologies, 5-acetyl-2(3H)-benzoxazolone itself serves as a starting material for the synthesis of chalcones through Claisen-Schmidt condensation with appropriate aldehydes. researchgate.net

Synthesis of 5-(N,N-dibenzylamino)acetyl salicylamide:

The synthesis of 5-(N,N-dibenzylamino)acetyl salicylamide, a key intermediate in the preparation of the cardiovascular drug labetalol (B1674207), often starts from this compound. google.comresearchgate.netpatsnap.com A common pathway involves the bromination of this compound to yield 5-bromoacetyl salicylamide. researchgate.net This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by dibenzylamine. researchgate.netprepchem.com

The reaction between 5-bromoacetyl salicylamide and dibenzylamine is typically carried out in a suitable solvent, such as ethyl methyl ketone, under reflux conditions. prepchem.com The molar ratio of dibenzylamine to 5-bromoacetyl salicylamide is often greater than or equal to two. google.com After the reaction, the crude product is isolated and can be purified by recrystallization from a solvent like ethyl acetate (B1210297). prepchem.com

An alternative approach involves the reaction of salicylamide with chloroacetyl chloride to produce 5-chloroacetylsalicylamide, which then reacts with dibenzylamine to give the final product. google.com This method can be performed using an ionic liquid as a solvent and catalyst, or in a mixed solution of methanol (B129727) and water. google.com Another patented method describes protecting the salicylamide with an aldehyde or ketone before reacting with an α-halogenated acylation reagent, followed by substitution with dibenzylamine and deprotection. patsnap.com

Table 2: Synthesis of Pharmaceutically Relevant Intermediates from this compound Derivatives

Starting Material Reagents Product
This compound 1. Bromine (Br₂) 2. Dibenzylamine 5-(N,N-dibenzylamino)acetyl salicylamide
5-Bromoacetyl salicylamide Dibenzylamine 5-(N,N-dibenzylamino)acetyl salicylamide

This table summarizes various synthetic routes to 5-(N,N-dibenzylamino)acetyl salicylamide. google.comresearchgate.netprepchem.com

In Vitro Pharmacological Investigations

The structural characteristics of this compound, a derivative of salicylamide, have prompted investigations into its potential biological activities. ontosight.ai Its similarity to acetylsalicylic acid suggests a basis for its pharmacological profile. smolecule.com Research has explored its efficacy in several key areas, including anti-inflammatory, analgesic, antipyretic, and antimicrobial functions. ontosight.aismolecule.com

The anti-inflammatory properties of this compound and its derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. smolecule.comguidechem.com These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of inflammation. smolecule.comnih.gov The mechanism is believed to be analogous to that of aspirin (B1665792), which acetylates a serine residue in the active site of COX enzymes, thereby blocking substrate access and inhibiting prostaglandin (B15479496) production. smolecule.comguidechem.comnih.gov

Derivatives of this compound have been a focus of research to develop more potent and selective anti-inflammatory agents. 5-(Bromoacetyl)salicylamide, for example, serves as a crucial intermediate in synthesizing derivatives with significant anti-inflammatory effects and has been identified as a potential COX-2 inhibitor. guidechem.com Studies on other salicylamide derivatives have also aimed to enhance selectivity for the COX-2 isoenzyme, which is primarily induced during inflammation. This selectivity is a key objective in modern drug design to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. uobaghdad.edu.iq For instance, novel salicylamide derivatives have been synthesized and shown to possess profound anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs like Indomethacin (B1671933). researchgate.net In-silico docking studies have further supported these findings, predicting strong binding affinities of certain derivatives to the COX-2 active site. nih.govnih.gov

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

DerivativeTarget/MechanismKey FindingsReference
This compoundCyclooxygenase (COX) InhibitionExhibits anti-inflammatory properties, likely through inhibition of prostaglandin synthesis. smolecule.comguidechem.com
5-(Bromoacetyl)salicylamideCOX-2 InhibitionActs as a precursor for potent anti-inflammatory agents and shows potential as a COX-2 inhibitor. guidechem.com
5-Aminomethylsalicylic acidInhibition of EdemaInhibited carrageenin-induced paw edema by approximately 36% in one study. researchgate.net
N-(5-Methyl-2-thiazolyl)-salicylamide (from Aspirin precursor)Inhibition of GranulomaA derivative (Compound 25) showed 64% inhibition of granuloma, comparable to Indomethacin (67%), with minimal ulcerogenic side effects. researchgate.net
Isatin DerivativesCOX-2 InhibitionSynthesized compounds exhibited good docking scores onto the active site of COX-2 and were comparable with the standard inhibitor celecoxib. nih.gov

The analgesic effects of this compound and its derivatives are closely linked to their anti-inflammatory mechanism, namely the inhibition of prostaglandin synthesis. guidechem.com Prostaglandins are known to sensitize nerve endings to pain stimuli, and by reducing their production, these compounds can alleviate pain. smolecule.com

Research has demonstrated the analgesic potential of various salicylamide derivatives. nih.gov For instance, one study found that 5-aminomethylsalicylic acid exhibited analgesic activity approximately twice as potent as that of the parent compound, salicylamide. researchgate.net More recent research has focused on synthesizing and evaluating new derivatives for enhanced pain-relief properties. An in-silico study of 5-acetamido-2-hydroxy benzoic acid derivatives indicated a favorable bioavailability and a strong binding affinity for the COX-2 receptor. nih.gov Subsequent in-vivo testing of these compounds confirmed significant anti-nociceptive activity, with some derivatives showing a greater reduction in painful activity than acetaminophen. nih.gov Similarly, 5-(Bromoacetyl)salicylamide has also been reported to possess analgesic properties.

This compound and its derivatives have been investigated for their potential to reduce fever. ontosight.aiguidechem.com This antipyretic activity is also mechanistically linked to the inhibition of prostaglandin synthesis, specifically within the hypothalamus, the region of the brain that regulates body temperature. smolecule.com While detailed in vitro studies on the antipyretic mechanisms of this compound itself are limited, the properties of related compounds provide insight. Research on various salicylamide derivatives has confirmed their antipyretic effects. nih.gov For example, prodrugs of the structurally similar acetylsalicylic acid have demonstrated potent antipyretic activity, in some cases exceeding that of aspirin itself. google.com

Beyond their anti-inflammatory and analgesic roles, this compound and its derivatives have shown promise as antimicrobial agents. smolecule.com

Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacteria. 5-Bromoacetyl salicylamide has demonstrated antimicrobial activity against certain bacterial strains. guidechem.com A significant area of research has been the synthesis of chalcones from a 5-acetyl salicylamide precursor. researchgate.net These chalcone derivatives were tested in vitro against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibitory activity comparable to the standard antibiotic chloramphenicol. researchgate.net

Furthermore, a series of salicylanilide (B1680751) acetates displayed notable antimycobacterial activity. Several of these compounds were found to have activity comparable or superior to the first-line tuberculosis drug isoniazid, particularly against strains of Mycobacterium kansasii and Mycobacterium avium. nih.gov

Table 2: Antibacterial Activity of Chalcone Derivatives of 5-Acetyl Salicylamide

Derivative NameBacterial Strain TestedResultReference
P-chloro,1-amido,2-hydroxy diphenyl styryl ketoneGram-positive & Gram-negative bacteriaShowed inhibitory activity. researchgate.net
4-dimethyl amino,1-amido,2-hydroxy diphenyl styryl ketoneGram-positive & Gram-negative bacteriaShowed inhibitory activity. researchgate.net
2-Chloro,1-amido,2-hydroxy diphenyl styryl ketoneGram-positive & Gram-negative bacteriaShowed inhibitory activity. researchgate.net
Chalcone Derivatives (General)Bacillus subtilisEvaluated for antimicrobial activity.

Several derivatives of this compound have demonstrated significant antifungal properties. For instance, 5-Bromosalicylanilide is classified as an antifungal agent that is effective against dermatophytes and Candida species. vulcanchem.com Its mechanism is believed to involve the disruption of microbial cell membranes. vulcanchem.com

In a study evaluating a series of salicylanilide acetates, the compounds exhibited potent activity against eight different fungal strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.49 to 31.25 µg/mL. nih.gov Notably, all the tested compounds were more effective than the standard antifungal drug fluconazole (B54011) against Aspergillus fumigatus and Absidia corymbifera. nih.gov The derivative 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate showed the highest activity against all fungal strains tested. nih.gov Chalcone derivatives synthesized from 5-acetyl salicylamide have also been assessed for their efficacy against fungi such as Aspergillus niger.

Table 3: In Vitro Antifungal Activity of Salicylanilide Acetates

DerivativeFungal StrainMIC (µg/mL)Reference
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetateTrichophyton mentagrophytes0.49 nih.gov
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetateAspergillus fumigatus0.98 nih.gov
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetateAbsidia corymbifera0.98 nih.gov
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetateCandida albicans1.95 nih.gov
4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetateCandida tropicalis0.98 nih.gov

Antimicrobial Efficacy Assessments

Antiviral Efficacy, including SARS-CoV-2

The emergence of novel and resilient viral strains, exemplified by the COVID-19 pandemic, has underscored the urgent need for broad-spectrum antiviral agents. nih.gov Salicylamide derivatives have garnered significant attention in this area, with several compounds demonstrating promising inhibitory effects against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

Notably, salicylamide derivatives such as niclosamide (B1684120) and nitazoxanide (B1678950) have shown potent activity against various RNA and DNA viruses. nih.gov Niclosamide, for instance, inhibits the replication of both SARS-CoV and MERS-CoV. nih.gov Research has also explored other derivatives, with some showing potent inhibitory activities against SARS-CoV-2 infection with sub-micromolar half-maximal effective concentration (EC₅₀) values. nih.gov For example, a derivative with a 5-bromo substitution in the salicylic (B10762653) acid region has displayed improved drug-like properties, marking it as a candidate for further in vivo evaluation. nih.gov

Furthermore, the quest for effective anti-SARS-CoV-2 agents has led to the investigation of various molecular hybrids. Dihydroartemisinin (B1670584), for instance, has been shown to inhibit SARS-CoV-2 replication in vitro. mdpi.com Hybrid molecules incorporating dihydroartemisinin have demonstrated a significant reduction in viral load in different phases of infection in both Vero E6 and Calu-3 cell lines. mdpi.com One such hybrid was particularly effective in the post-infection phase, showcasing a substantial decrease in viral replication without significant cytotoxicity. mdpi.com

A screening of a "Pandemic Response Box" containing 400 compounds with known antibacterial, antifungal, and antiviral properties identified sixteen compounds that inhibited virus-induced cytopathogenic effects with low cytotoxicity. biorxiv.org Of these, five compounds, including the antibacterial Retro-2.1 and the antiviral compounds NN-DNJ, PDNJ0803, and URMC-099-C, demonstrated antiviral efficacy against SARS-CoV-2 equal to or greater than the reference drug Remdesivir. biorxiv.org

The exploration of zidovudine (B1683550) (AZT) derivatives containing chalcogen atoms has also yielded promising results. mdpi.com These derivatives, particularly organoselenium compounds, have shown lower cytotoxicity and effective inhibition of viral replication in both Calu-3 and Vero E6 cell models infected with SARS-CoV-2. mdpi.com In silico studies suggest that these organoselenium compounds may act as non-competitive inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com

Chalcone derivatives synthesized from this compound have also been investigated for their antiviral potential. rjpdft.comresearchgate.net

Antimycobacterial Activity

The search for new and effective treatments for mycobacterial infections, such as tuberculosis, remains a global health priority. Salicylanilide acetates, a class of compounds derived from salicylamides, have demonstrated significant in vitro antimycobacterial activity. nih.gov

A study evaluating a series of newly synthesized salicylanilide acetates found that all tested compounds exhibited potent activity against both drug-sensitive and drug-resistant clinical isolates of Mycobacteria. nih.gov Their efficacy was reported to be equivalent or even superior to isoniazid, a first-line drug in tuberculosis treatment. nih.gov The mechanism of action for salicylanilides is believed to involve the inhibition of the two-component regulatory system in bacteria. nih.gov The structural features considered important for optimal activity include the presence of electron-attracting substituents on the salicyloyl ring and hydrophobic groups on the anilide moiety. nih.gov

Furthermore, research on chalcones derived from 5-acetyl salicylamide has indicated their potential as antitubercular agents. rjpdft.comresearchgate.net

Enzyme Inhibition Profiling

Cyclooxygenase (COX-2) Inhibition Potential of Derivatives

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Derivatives of this compound have been explored for their potential as selective COX-2 inhibitors.

Research has shown that modifying the carboxylate group of certain nonsteroidal anti-inflammatory drugs (NSAIDs) can convert them into potent and selective COX-2 inhibitors. nih.gov For instance, creating ester and amide derivatives of indomethacin has been shown to generate compounds that act as slow, tight-binding inhibitors of COX-2. nih.gov This selectivity is attributed to unique interactions at the opening and apex of the enzyme's substrate-binding site. nih.gov

In a study on sclerotiorin (B1681566) derivatives, one compound displayed a COX-2 inhibition ratio of 70.6%, which was comparable to the positive control, indomethacin (78.9%). mdpi.com Other derivatives also showed moderate to good COX-2 inhibitory activity. mdpi.com Molecular docking studies suggested that the inhibitory activity of these compounds is related to their ability to access and block the hydrophobic pocket of the COX-2 enzyme, thereby preventing the binding of arachidonic acid. mdpi.com

The investigation of flavonoid derivatives, including chalcones and flavanones, has also revealed compounds with higher selectivity for COX-2 over COX-1. d-nb.info This approach of targeting both COX-2 and 5-lipoxygenase (5-LOX) is being explored as a strategy to develop safer anti-inflammatory drugs. d-nb.info

Glutamic Dehydrogenase and Lactic Dehydrogenase Inhibition

Research into the biological activities of salicylamide derivatives has extended to their effects on metabolic enzymes such as glutamic dehydrogenase (GDH) and lactic dehydrogenase (LDH).

A study on 5-(bromoacetyl)salicylamide, a derivative of this compound, indicated that it irreversibly inhibits both glutamic dehydrogenase and lactic dehydrogenase at lower concentrations compared to traditional exoalkylating agents. This suggests a potential therapeutic application in metabolic disorders.

Furthermore, it has been discovered that δ-aminolevulinic acid (5-ALA), which shares structural similarities with established LDH inhibitors, is a potent inhibitor of lactate (B86563) dehydrogenase. nih.gov In silico modeling and subsequent enzymatic and cell lysate assays confirmed that 5-ALA confers a potent LDH inhibition. nih.gov This inhibition of LDH leads to a reduction in glycolytic activity and ATP production from glycolysis. nih.gov

Lactate dehydrogenase is a key enzyme in anaerobic metabolism, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov There are five different isoforms of LDH, each with varying substrate affinity and inhibition characteristics. nih.gov The D-lactate dehydrogenase from Sporolactobacillus inulinus has been found to also possess glutamate (B1630785) dehydrogenase activity, highlighting the potential for dual enzyme inhibition by certain compounds. plos.org

Receptor Affinity and Modulatory Studies

α1-Adrenergic Receptor Affinity of Salicylamide Derivatives

Certain derivatives of salicylamide have been investigated for their affinity to α1-adrenergic receptors, which play a role in regulating blood pressure and heart rhythm. mdpi.com

A study focused on novel arylpiperazine alkyl derivatives of salicylamide revealed their high to moderate affinity for α1-adrenoceptors, but not for α2-adrenoceptors. mdpi.comnih.govdntb.gov.ua These compounds demonstrated potent antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats, suggesting their therapeutic potential for arrhythmias caused by catecholamines. mdpi.comnih.gov The hypotensive effects observed with these derivatives were also linked to the blockade of α1-adrenoceptors. mdpi.com

Labetalol, a salicylamide derivative, acts as a non-cardioselective blocker of both beta-adrenergic and alpha-1 adrenergic receptors. newdrugapprovals.org It is a racemic mixture of four isomers, with the (S,R)-isomer being a powerful α1 blocker and the (R,R)-isomer being a mixed nonselective β blocker and selective α1 blocker. newdrugapprovals.org This dual receptor-blocking activity allows labetalol to decrease peripheral vascular resistance without causing a significant change in heart rate or cardiac output. newdrugapprovals.org

The affinity of these derivatives for α1-adrenergic receptors is a key factor in their observed pharmacological effects. mdpi.com The blockade of α1A- and α1B-adrenoceptor subtypes, which are functionally expressed in cardiac myocytes, may be beneficial in restoring normal heart rhythm. researchgate.net

β3 Adrenergic Receptor Agonist Activity of Derivatives

Derivatives of this compound have been investigated for their potential as β3 adrenergic receptor (AR) agonists. The β3-AR is a target for therapeutic agents aimed at treating conditions like obesity and type II diabetes. Research has shown that this compound itself serves as a reagent in the synthesis of compounds designed to act as human β3 adrenergic receptor agonists, such as 4-aminopiperidine (B84694) ureas. srdpharma.com

In the broader search for potent and selective human β3-AR agonists, various acetanilide-based analogues have been prepared and evaluated. nih.gov Among these, certain derivatives have demonstrated significant agonistic activity at the β3-AR with functional selectivity over β1- and β2-ARs. nih.gov

Derivative ClassActivityResearch Focus
4-Aminopiperidine UreasHuman β3 adrenergic receptor agonists. srdpharma.comSynthesized using this compound as a reagent. srdpharma.com
Acetanilide AnaloguesPotent and selective β3-AR agonists. nih.govInvestigated for potential treatment of obesity and type II diabetes. nih.gov
Pyrimidin-2-ylacetanilide DerivativesHighly potent and selective β3-AR agonism. nih.govExhibited an EC50 value of 0.11 μM with no agonistic activity for β1- or β2-ARs. nih.gov

Notably, specific pyrimidin-2-ylacetanilide derivatives were identified as particularly potent and selective β3-AR agonists, showing significant hypoglycemic activity in rodent diabetic models. nih.gov

Antiproliferative and Anticancer Activity Evaluations

The potential of this compound derivatives as antiproliferative and anticancer agents has been a subject of considerable research. Various classes of derivatives have been synthesized and tested against a range of human tumor cell lines.

Indole-aryl amide derivatives have been designed and evaluated, with some compounds showing good activity against selected tumor cell lines, including a noteworthy selectivity towards the HT29 malignant colonic cell line. nih.gov Further investigation revealed that one active compound induced cell cycle arrest in the G1 phase and promoted apoptosis in these cancer cells. nih.gov

Phenothiazine derivatives have also been explored for their antiproliferative capabilities. researchgate.net Chalcones synthesized from this compound are another class of compounds evaluated for their biological activities. researchgate.net Studies on novel dasatinib (B193332) derivatives, specifically 2-acetamidothiazole-5-carboxamide derivatives, found that some compounds exhibited strong antiproliferative activity against MCF-7, MDA-MB 231, and HT-29 cells. eurekaselect.com Additionally, research into pyrazole (B372694) derivatives has confirmed their potential for anticancer activity, with some compounds inducing apoptosis in the HL-60RG human leukemia cell line. nih.gov

Derivative ClassCancer Cell Lines TestedKey FindingsCitation
Indole-Aryl AmidesHT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6Compound 5 showed noteworthy selectivity and activity against HT29 (colon cancer) cells. nih.gov
PhenothiazinesStomach, esophagus, prostate, breast, liver, SNB-19, Caco-2, A549, MDA-MB231Many derivatives exhibited moderate to good antiproliferative activity. researchgate.net
2-Acetamidothiazole-5-carboxamidesMCF-7, MDA-MB 231, HT-29Compounds IId, IIe, and IIf manifested strong antiproliferative effects. eurekaselect.com
HydrazonopyrazolesHL-60RG (human myelogenous leukemia)Derivatives with a branched side chain significantly inhibited cell viability and induced apoptosis. nih.gov

In Vivo Preclinical Studies

Efficacy Models for Inflammatory Conditions

The anti-inflammatory properties of this compound derivatives have been assessed in various in vivo preclinical models. These studies are crucial for determining the potential therapeutic efficacy of these compounds in treating inflammatory conditions. A common method used is the carrageenan-induced paw edema model in rats, which measures the ability of a compound to reduce acute inflammation. google.comnih.gov

One study evaluated an N-pyrrolylcarboxylic acid derivative, which is structurally related to celecoxib. nih.gov After continuous administration, this compound significantly reduced paw edema at doses of 10, 20, and 40 mg/kg, showing anti-inflammatory properties similar to the standard drug diclofenac. nih.gov Another investigation into a glucose-aspirin conjugate reported a 69% inhibition of paw edema at a 100 mg/kg dose. nih.gov Similarly, derivatives of salicylic acid amides have been tested, with one compound showing 64% inhibition of granuloma, a model for chronic inflammation. researchgate.net

Derivative/CompoundAnimal ModelKey Efficacy FindingCitation
Diethylaminoethyl acetylsalicylate.AcOHRat Carrageenan-Induced Footpad EdemaDemonstrated better anti-inflammatory activity than aspirin at 50mg/kg. google.com
2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acidRat Carrageenan-Induced Paw EdemaAfter 14 days, significantly inhibited paw edema at 10, 20, and 40 mg/kg. nih.gov
Glucose-Aspirin ConjugateRat Paw Edema69% inhibition of paw edema at 100 mg/kg. nih.gov
N-(5-methylthio-1,3,4-thiadiazole) diflunisal (B1670566) amide (Compound 25)Rat Granuloma Inhibition64% inhibition of granuloma formation. researchgate.net

Efficacy Models for Pain Management

The analgesic potential of derivatives has been explored in preclinical models designed to assess pain relief. These models are essential for understanding a compound's ability to modulate pain pathways.

A study on a diethylaminoethyl acetylsalicylate derivative used the acetic acid-induced writhing test in mice, a common model for visceral pain. google.com The results indicated that the compound demonstrated analgesic activity. google.com Another investigation evaluated a water-soluble glucose-aspirin conjugate using two different pain models: the mouse tail flick assay and the tail immersion test. nih.gov In the tail immersion test, the glucose-aspirin conjugate produced a significantly greater increase in pain reaction time compared to aspirin at a dose of 100 mg/kg. nih.gov The mouse tail flick assay showed that at 120 minutes, both the conjugate and aspirin achieved the maximum possible effect. nih.gov

Derivative/CompoundAnimal ModelKey Efficacy FindingCitation
Diethylaminoethyl acetylsalicylate.AcOHMouse Acetic Acid-Induced Writhing TestShowed analgesic activity, reducing the number of writhes compared to control. google.com
Glucose-Aspirin ConjugateMouse Tail Immersion TestSignificantly greater increase in reaction time compared to aspirin at 100 mg/kg. nih.gov
Glucose-Aspirin ConjugateMouse Tail Flick AssayAchieved maximum possible analgesic effect at 120 minutes. nih.gov

Evaluation in Infectious Disease Models

The evaluation of novel chemical entities in infectious disease models is a critical step in drug development. Such models can range from deterministic and stochastic compartmental models (like SIR models) to more complex frameworks that incorporate genomic data to understand pathogen evolution and transmission dynamics. ebi.ac.uknih.govmdpi.com The primary goal is to understand the factors driving transmission and to evaluate the potential efficacy of interventions. nih.gov

For new pathogens, developing appropriate animal models can be a significant hurdle, often hindered by the natural nonsusceptibility of common laboratory animals. nih.gov Methods to overcome this include the humanization of viral receptors in animals or the screening of naturally susceptible species. nih.gov These models are essential for studying disease pathology and for testing the effectiveness of new therapeutic agents. nih.gov

While established frameworks for modeling infectious diseases exist, specific preclinical in vivo studies evaluating this compound or its derivatives in these models were not identified in the reviewed literature. The existing research provides the necessary tools and methodologies, such as phylodynamic models that combine phylogenetics with transmission data, which could be applied to evaluate these compounds in future studies. ebi.ac.uk

Cardiovascular Effects and Antiarrhythmic Potential

Antiarrhythmic drugs are typically classified based on their primary electrophysiological effect on the heart, most commonly by the Vaughan Williams classification system. msdmanuals.com Class III antiarrhythmics, for instance, primarily act by blocking potassium channels. cvpharmacology.com This action delays repolarization, prolongs the duration of the action potential, and increases the effective refractory period in cardiac tissues. cvpharmacology.com These effects are beneficial in suppressing tachyarrhythmias that arise from reentry mechanisms. cvpharmacology.com

A key characteristic of Class III agents on an electrocardiogram (ECG) is the prolongation of the QT-interval. cvpharmacology.com While effective, these drugs also carry a risk of proarrhythmia, particularly torsades de pointes. cvpharmacology.com Some antiarrhythmic drugs exhibit properties of multiple classes. msdmanuals.comnih.gov For example, amiodarone (B1667116) has Class I, II, III, and IV actions, including sodium and calcium channel antagonism and sympatholytic effects. nih.gov

The effectiveness of certain antiarrhythmic drugs can be modulated by underlying genetic factors. Research has shown that the transcription factor PITX2 can modulate the resting membrane potential of atrial cells. nih.gov A more depolarized resting potential was found to enhance the effectiveness of sodium-channel blockers like flecainide. nih.gov This suggests that ion channels regulating the resting membrane potential could be novel targets for developing antiarrhythmic therapies. nih.gov

Direct preclinical studies on the cardiovascular and antiarrhythmic potential of this compound and its specific derivatives are not detailed in the available research. However, the established mechanisms of existing antiarrhythmic drugs provide a framework for how novel derivatives could be designed and evaluated for such properties.

Neuroprotective Potential Studies

The exploration of this compound and its derivatives in the context of neuroprotection is an emerging area of pharmacological research. Investigations have primarily focused on the potential of these compounds to mitigate cellular and molecular processes underlying neurodegenerative diseases, such as oxidative stress, neuroinflammation, and mitochondrial dysfunction. While research specifically on this compound is limited, studies on its derivatives have provided valuable insights into their potential neuroprotective mechanisms.

A significant portion of the research has revolved around Nitazoxanide (NTZ), a drug that contains an O-acetyl-salicylamide moiety. Studies have delved into its effects in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. researchgate.netnih.gov In vitro experiments using human neuroblastoma (SK-N-SH) and rat dopaminergic (N27) cell lines have been instrumental in elucidating the compound's mechanism of action. researchgate.netnih.gov

One key study demonstrated that Nitazoxanide could ameliorate the toxic effects of MPP+, a neurotoxin that induces Parkinson's-like symptoms, by preserving mitochondrial function. researchgate.netnih.govnih.gov Specifically, NTZ was found to counteract the MPP+-induced decrease in the mitochondrial oxygen consumption rate (OCR) and subsequent loss of ATP production. researchgate.netnih.govnih.gov This effect is attributed to a mild and reversible mitochondrial uncoupling, which helps to reduce the generation of harmful reactive oxygen species (ROS). researchgate.netnih.gov Pre-treatment with NTZ was shown to prevent the MPP+-induced loss in mitochondrial membrane potential and the accumulation of ROS. researchgate.netnih.gov Furthermore, NTZ dose-dependently attenuated MPP+-induced apoptosis, a form of programmed cell death implicated in neuronal loss in neurodegenerative diseases. researchgate.netnih.gov

In vivo studies have further substantiated these findings. In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, oral administration of Nitazoxanide conferred significant protection against the loss of tyrosine hydroxylase-positive neurons in the substantia nigra, a key pathological hallmark of the disease. researchgate.netnih.gov

Interestingly, when the constituent parts of Nitazoxanide, O-acetyl-salicylamide and 2-amino-5-nitrothiazole, were tested individually, they did not produce the same increase in the cellular oxygen consumption rate as the parent compound, suggesting that the entire molecular structure of Nitazoxanide is crucial for this specific mitochondrial effect. researchgate.netnih.gov

Beyond the work on Nitazoxanide, other salicylamide derivatives have been designed and evaluated as multifunctional agents for Alzheimer's disease. researchgate.netnih.gov These studies have focused on tackling the multifaceted nature of the disease by targeting acetylcholinesterase (AChE), amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation. researchgate.netnih.gov For instance, certain novel salicylamide derivatives have shown potent inhibitory activity against AChE, the enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. researchgate.netnih.gov These derivatives have also demonstrated the ability to inhibit the self- and copper-induced aggregation of Aβ peptides, a key event in the formation of amyloid plaques in the brain. nih.gov Additionally, they have exhibited significant antioxidant properties and the ability to chelate biometals, which are implicated in Aβ aggregation and oxidative damage. nih.gov Some derivatives have also shown anti-neuroinflammatory activity in vitro. nih.gov

While direct studies on the neuroprotective effects of this compound are not extensively documented, research into its derivatives, particularly in the context of complex neurodegenerative diseases, highlights the potential of this chemical scaffold in the development of novel therapeutic strategies. The antioxidant properties of the salicylamide structure are believed to contribute to the protective effects observed in some of these studies. researchgate.net

Research Findings on the Neuroprotective Potential of a this compound Derivative

CompoundExperimental ModelKey FindingsPotential Mechanism
Nitazoxanide (contains O-acetyl-salicylamide moiety)In vitro: MPP+-treated SK-N-SH and N27 neuronal cellsAmeliorated MPP+-induced loss of mitochondrial oxygen consumption rate (OCR) and ATP production. researchgate.netnih.govnih.gov Prevented MPP+-induced loss of mitochondrial membrane potential and accumulation of reactive oxygen species (ROS). researchgate.netnih.gov Attenuated MPP+-induced apoptosis in a dose-dependent manner. researchgate.netnih.govMild and reversible mitochondrial uncoupling. researchgate.netnih.gov
Nitazoxanide (contains O-acetyl-salicylamide moiety)In vivo: MPTP-induced mouse model of Parkinson's diseaseConferred significant protection against the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. researchgate.netnih.govNeuroprotection through mitigation of mitochondrial dysfunction and oxidative stress. researchgate.netnih.gov
O-acetyl-salicylamide (moiety of Nitazoxanide)In vitro: SK-N-SH neuronal cellsDid not induce an increase in cellular oxygen consumption rate (OCR) on its own. researchgate.netnih.govThe specific mitochondrial uncoupling effect appears to require the full Nitazoxanide structure. researchgate.netnih.gov

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The primary molecular target for 5-Acetylsalicylamide and related salicylates is the enzyme cyclooxygenase (COX). patsnap.com This enzyme is critical for the synthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. patsnap.comnih.gov There are two main forms of this enzyme, COX-1 and COX-2. While COX-1 is typically involved in maintaining normal cellular functions, COX-2 is inducible and is primarily associated with inflammation. patsnap.com The anti-inflammatory actions of salicylates are largely attributed to the inhibition of COX-2. ahajournals.org

A derivative of this compound, 5-(2-bromoacetyl)-2-hydroxybenzamide, directly targets Prostaglandin (B15479496) G/H synthase 1 (an enzyme also known as COX-1), which is crucial for the production of prostanoids involved in inflammatory responses. Furthermore, studies on salicylamide (B354443) derivatives have shown they can act as ATP competitive inhibitors for enzymes like D-alanine-D-alanine ligase, which is essential in bacterial cell wall synthesis, by targeting the ATP binding region. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. The core salicylamide scaffold is essential, and modifications at various positions on the aromatic ring and the amide group can significantly alter their potency and mechanism of action.

For salicylanilides, a related class of compounds, the presence of electron-withdrawing groups on the salicylic (B10762653) acid portion and hydrophobic groups on the anilide moiety are important for optimal activity. scispace.com The hydroxyl group at the 2-position of the salicylic ring is critical, and its removal leads to a loss of activity. scispace.com Acetylation of this phenolic hydroxyl group, creating salicylanilide (B1680751) acetates, can yield compounds with potent antifungal and antimycobacterial activities. scispace.com

In the development of anticancer agents, a series of O-alkylamino-tethered salicylamide derivatives with various amino acid linkers have been synthesized. nih.gov These studies found that specific structural configurations led to broad anti-proliferative activities against breast cancer cell lines. nih.gov For example, compound 9a (JMX0293) showed good potency against the MDA-MB-231 cell line while having low toxicity towards non-tumorigenic cells. nih.gov This compound was found to inhibit STAT3 phosphorylation, contributing to apoptosis in cancer cells. nih.gov

The synthesis of chalcones from this compound has also been explored to create derivatives with antimicrobial activity. researchgate.net These structure-activity relationship studies are crucial for designing more effective and safer therapeutic agents based on the salicylamide scaffold. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Salicylamide Derivatives

Structural Moiety/Modification Impact on Biological Activity Example Compound Class Reference(s)
2-Hydroxyl Group Essential for activity; removal results in loss of function. Salicylanilides scispace.com
Acetylation of 2-OH Group Can produce potent antifungal and antimycobacterial agents. Salicylanilide acetates scispace.com
Electron-withdrawing groups (Salicyloyl ring) Important for optimal activity. Salicylanilides scispace.com
Hydrophobic groups (Anilide moiety) Important for optimal activity. Salicylanilides scispace.com
O-alkylamino tether with amino acid linkers Can confer potent anticancer properties, such as STAT3 inhibition. O-alkylamino-tethered salicylamides nih.gov
Chalcone (B49325) formation from 5-acetyl group Can lead to derivatives with antimicrobial properties. Chalcones from this compound researchgate.net

| Halogenation | Halogenated salicylanilides exhibit anthelmintic and potential anticancer effects through mitochondrial uncoupling. | Niclosamide (B1684120) | csic.es |

Impact of Substituent Modifications on Pharmacological Profile

The pharmacological profile of this compound can be significantly altered by the modification of its substituents. These modifications can influence the compound's potency, selectivity, and even the nature of its biological activity.

Key research findings indicate that the functional groups on the phenyl ring are crucial for activity. For instance, in the related class of salicylanilides, the removal of the 2-hydroxyl group results in a loss of antimicrobial activity, highlighting its essential role. nih.govmdpi.com The introduction of electron-attracting substituents on the salicyloyl ring has been noted as important for optimal activity in these related compounds. nih.govmdpi.com

Modifications at the 5-position, where the acetyl group resides in this compound, and alterations to the amide group can lead to a diverse range of pharmacological outcomes. For example, converting this compound into its bromoacetyl derivative, 5-(Bromoacetyl)salicylamide, creates a reactive intermediate used in the synthesis of other pharmacologically active compounds, including those with potent anti-inflammatory effects. The introduction of this bulky bromoacetyl group has also been noted to decrease aqueous solubility.

Furthermore, modifications of the phenolic hydroxyl group, such as in the formation of salicylamide O-acetic acid, have been shown to yield derivatives with enhanced activity and reduced ulcerogenic effects compared to the parent salicylamide. In studies on related salicylanilides, acetylating the phenolic hydroxyl group was a strategy to create new compounds with potentially more favorable physicochemical properties for biotransformation. nih.gov

These findings underscore the sensitivity of the pharmacological profile to structural changes, providing a basis for the rational design of new derivatives with improved therapeutic properties.

Table 1: Impact of Substituent Modifications on Pharmacological Profile of Salicylamide Derivatives This table is interactive. You can sort and filter the data.

Parent Compound Modification Derivative Impact on Pharmacological Profile Reference
This compound Bromination of the acetyl group's methyl 5-(Bromoacetyl)salicylamide Intermediate for compounds with potent anti-inflammatory effects; Lowered aqueous solubility.
Salicylanilide Removal of 2-OH group 2-Deoxy-salicylanilide Loss of antimicrobial activity. nih.govmdpi.com
Salicylanilide Acetylation of 2-OH group Salicylanilide Acetates Creates compounds with potentially improved physicochemical properties for biotransformation; High antifungal activity. nih.gov
Salicylamide O-alkylation with acetic acid Salicylamide O-acetic acid Better activity and lower ulcerogenic effects than salicylamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanism of action at a molecular level. nih.gov A typical QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

The process involves several key steps: selecting a dataset of molecules with known activities, calculating molecular descriptors (which are numerical representations of molecular properties), selecting the most relevant descriptors, constructing a mathematical model, and rigorously validating its predictive power. wikipedia.orgnih.gov

In the context of this compound and its derivatives, QSAR studies help to quantify the structural features that govern their pharmacological effects. For the related salicylanilides, for instance, structure-activity relationships have pointed to the importance of specific physicochemical properties. Lipophilicity, often expressed as log P or log K, has been identified as a key factor. nih.gov Studies on salicylanilide acetates revealed that optimal antifungal activity corresponded with a specific range of lipophilicity (log K from 0.40 to 0.50). nih.gov

The electronic properties of substituents also play a critical role. The presence of electron-attracting groups, such as bromine or a trifluoromethyl group, on the anilide moiety of salicylanilides was found to be highly beneficial for antifungal activity. nih.gov These observations can be translated into descriptors for QSAR models, such as Hammett constants (σ) or calculated electrostatic potential surfaces, to quantify the electronic influence of substituents on activity.

While specific, detailed QSAR models for this compound itself are not extensively reported in the public domain, the principles derived from studies on structurally similar compounds like salicylanilides provide a clear framework for how such models would be developed. Descriptors representing lipophilicity, electronic effects, and steric parameters would be correlated with biological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Table 2: Key Descriptors in QSAR for Salicylamide-Related Compounds This table is interactive. You can sort and filter the data.

Descriptor Class Specific Descriptor Example Influence on Biological Activity Reference
Lipophilicity log K An optimal range (0.40-0.50) was correlated with high antifungal activity in salicylanilide acetates. nih.gov
Electronic Electron-attracting substituents (e.g., -Br, -CF₃) Beneficial for high antifungal activity in salicylanilides. nih.gov
Steric Bulky groups (e.g., bromoacetyl) Can lower aqueous solubility.

| Structural | Presence of 2-OH group | Essential for the antimicrobial activity of salicylanilides. | nih.govmdpi.com |


Advanced Research Methodologies and Computational Studies

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are fundamental in the structural and electronic analysis of 5-acetylsalicylamide. Techniques such as Ultraviolet-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule.

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. For salicylamide (B354443) and its derivatives, UV spectra typically show absorption maxima that can be correlated with their electronic structure. nih.govresearchgate.net In methanol (B129727), salicylamide exhibits absorption maxima at approximately 235 nm and 302 nm. researchgate.net The electronic charge distribution of salicylamide derivatives can be further illustrated by UV-Vis spectroscopy. nih.gov

NMR spectroscopy is indispensable for determining the precise molecular structure of this compound by providing information about the chemical environment of its atoms. While specific NMR data for this compound is available, general patterns for related structures are well-documented. chemicalbook.com For instance, the 1H NMR spectrum of a related salicylamide derivative in CDCl3 shows distinct signals for the aromatic and amide protons. google.com

Table 1: Spectroscopic Data for Salicylamide Derivatives

Spectroscopic Technique Solvent Key Observations Reference
UV-Vis Spectroscopy Methanol Maxima at 235 nm and 302 nm researchgate.net
¹H NMR Spectroscopy CDCl₃ Shows distinct aromatic and amide proton signals google.com
IR Spectroscopy KBr Characteristic peaks for functional groups google.com
Mass Spectrometry (FAB) - Provides molecular weight information google.com

Chromatographic and Separation Techniques for Research Samples

Chromatographic techniques are essential for the separation and quantification of this compound and related compounds from various matrices. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two such methods employed in its analysis.

TLC is a versatile technique used for the qualitative analysis and purification of compounds. scribd.com For salicylamide and its derivatives, TLC can be used to monitor reaction progress and assess purity. scribd.com The retention factor (Rf) value in a specific solvent system helps in the identification of the compound. google.com For example, a TLC analysis of a salicylamide derivative using a chloroform-methanol (10:1) solvent system yielded a specific Rf value. google.com

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of salicylates, GC often involves derivatization to increase volatility. researchgate.netacs.org For instance, a gas chromatographic method for aspirin (B1665792) and salicylic (B10762653) acid involves methylation to form methyl esters, which are then analyzed. researchgate.net This technique allows for the sensitive and specific determination of these compounds in various samples. researchgate.netresearchgate.net

Table 2: Chromatographic Data for Salicylamide and Related Compounds

Chromatographic Technique Mobile/Stationary Phase Application Reference
Thin-Layer Chromatography (TLC) Chloroform-Methanol (10:1) Purity assessment and identification google.com
Gas Chromatography (GC) 5% OV-17 on Gas-Chrom Q Simultaneous determination of acetylsalicylic acid and salicylic acid after silylation researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) Dichloromethane-Acetone (4:1) Quantitative determination of salicylamide in pharmaceutical formulations researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) C8 or C18 columns Simultaneous determination of salicylamide with other active ingredients researchgate.net

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the molecular properties and reactivity of this compound at an atomic level.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein. nih.gov This method is instrumental in understanding the potential biological activity of compounds like this compound derivatives. For instance, molecular docking studies on salicylamide derivatives have been performed to investigate their binding modes within the active sites of enzymes like PARP-1 and cyclooxygenase-2 (COX-2). nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.govfarmaciajournal.com

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine various molecular descriptors that characterize the electronic structure and reactivity of a molecule. nih.govphcogj.comnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). oatext.com These calculations provide insights into the chemical reactivity and stability of aspirin derivatives and related compounds. nih.govoatext.com For example, a lower HOMO-LUMO gap generally suggests higher chemical reactivity. phcogj.com

Reaction Mechanism Modeling

Computational modeling is also used to investigate the mechanisms of chemical reactions involving salicylates. researchgate.net Quantum mechanics and molecular mechanics (QM/MM) calculations can be used to study the full catalytic mechanism of enzymes that act on salicylate (B1505791) substrates. nih.gov Such studies can unravel detailed reaction pathways, identify elusive intermediates, and explain the regioselectivity of enzymatic reactions. nih.gov For example, computational studies have been used to investigate the decarboxylation mechanism of salicylic acid and its derivatives. researchgate.netmdpi.com

Table 3: Computational Chemistry Findings for Salicylate Derivatives

Computational Method Focus of Study Key Findings Reference
Molecular Docking Binding affinity to COX-2 Some derivatives showed better binding affinity than the parent drug, aspirin. nih.gov
Molecular Docking Interaction with PARP-1 active site Identified key interactions necessary for inhibitory activity. nih.gov
Quantum Chemical Calculations (DFT) Molecular descriptors of aspirin derivatives Revealed lower energy gaps for some derivatives, indicating higher reactivity. phcogj.com
QM/MM Simulations Catalytic mechanism of Salicylate Dioxygenase Unraveled the reaction pathway and basis for regioselectivity. nih.gov
DFT Calculations Decarboxylation mechanism of salicylic acid Investigated hydrogen transfer and the rate-determining step. researchgate.net

Bioanalytical Method Development for Research Studies

The development of robust bioanalytical methods is crucial for the quantitative determination of this compound and its metabolites in biological matrices for research purposes. These methods often involve a combination of sophisticated extraction techniques and sensitive analytical instrumentation.

Bioanalytical methods for salicylates typically employ techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netresearchgate.netresearchgate.net These methods offer high selectivity and sensitivity for detecting and quantifying low concentrations of the analyte in complex biological samples such as plasma and urine. researchgate.netresearchgate.net Method development includes optimizing sample extraction, chromatographic separation, and detection parameters. pharmacompass.com For instance, a GC-MS method for aspirin and salicylic acid in plasma involves extraction from acidified plasma, derivatization, and subsequent chromatographic analysis. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the determination of salicylic acid in various matrices, offering excellent sensitivity and specificity. nih.gov

Therapeutic Potential and Future Research Directions

Role as a Pharmaceutical Intermediate for Drug Development

5-Acetylsalicylamide is a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.aifengchengroup.compschemicals.comindiamart.com Its chemical structure, featuring a benzamide (B126) backbone with hydroxyl and acetyl groups, allows for various chemical modifications, making it a valuable precursor in multi-step drug synthesis. ontosight.ai The process of creating this compound often involves the Friedel-Crafts acylation of salicylamide (B354443). google.comresearchgate.net

One of the most prominent applications of this compound is as a key intermediate in the production of Labetalol (B1674207), a drug used for treating hypertension. pschemicals.comgoogle.comsynzeal.com The synthesis of Labetalol from this compound involves a multi-step process that begins with the bromination of this compound to form 5-bromoacetyl salicylamide. chembk.comresearchgate.net This intermediate then undergoes a nucleophilic substitution reaction with dibenzylamine (B1670424) to produce 5-(N,N-dibenzylglycyl)salicylamide, another critical intermediate in the Labetalol synthesis pathway. researchgate.net

Beyond Labetalol, this compound serves as a precursor for other potentially therapeutic molecules. It is used as a reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs, which are designed to mimic the activity of peptides. chembk.comchemicalbook.com It is also utilized in the preparation of 4-aminopiperidine (B84694) ureas, which have been investigated as agonists for the human β3 adrenergic receptor. chembk.comchemicalbook.com The compound can also be used to prepare 5-acetyl-2(3H)-benzoxazolone through a Hofmann rearrangement.

Table 1: Examples of Drugs and Investigational Compounds Synthesized from this compound

Final Compound Therapeutic Class Role of this compound
Labetalol Antihypertensive Key starting intermediate. pschemicals.comgoogle.comsynzeal.com
Phosphotyrosine Peptidomimetic Prodrugs Investigational Reagent in synthesis. chembk.comchemicalbook.com
4-Aminopiperidine Ureas Investigational (β3 Adrenergic Receptor Agonists) Reagent in synthesis. chembk.comchemicalbook.com

Exploration of Novel Therapeutic Applications of this compound Derivatives

The structural scaffold of this compound is a fertile ground for the development of new drugs with diverse therapeutic applications. By modifying its core structure, researchers have generated derivatives with potential activities against a range of conditions.

Antihypertensives and Anti-arrhythmics: Building on its role in the synthesis of Labetalol, a known β+α adrenergic blocker, research has focused on creating other salicylamide derivatives with cardiovascular effects. nih.govamrutpharm.co.in Novel arylpiperazine derivatives of salicylamide have been synthesized and shown to possess α1-adrenolytic properties, leading to hypotensive and antiarrhythmic effects in rat models. nih.gov Some phenylalkylaminoethylsalicylamide derivatives have been investigated for their potential in treating arrhythmia, hypertension, and angina pectoris. google.com The anti-arrhythmic potential of salicylates, in general, has been noted, with aspirin (B1665792) showing a reduction in ventricular fibrillation in animal models of myocardial ischemia, an effect potentially related to the modulation of ion balance in cardiac tissue. nih.gov

Neuroprotectants: Research into the therapeutic potential of salicylamide derivatives has extended to neuroprotection. The FDA-approved anthelmintic drug nitazoxanide (B1678950), which contains a salicylamide moiety, has been found to have unintended mitochondrial uncoupling effects. nih.gov This property has been shown to mitigate experimental Parkinsonism in mice by protecting against the loss of tyrosine hydroxylase-positive neurons and preventing apoptosis induced by neurotoxins. nih.gov This suggests that other salicylamide derivatives could be explored for their potential in treating neurodegenerative diseases. nih.gov

Anthelmintics: The salicylanilide (B1680751) class of compounds, which are structurally related to salicylamides, are well-established anthelmintics used in veterinary medicine. aosis.co.zaresearchgate.net Halogenated salicylanilides like niclosamide (B1684120), closantel (B1026), and rafoxanide (B1680503) are used to control parasitic helminths, particularly haematophagous species like Haemonchus spp. and Fasciola spp. aosis.co.zaresearchgate.net The mechanism of these compounds is linked to their ability to act as protonophores, uncoupling oxidative phosphorylation in the mitochondria of parasites. Acetylated derivatives, such as clioxanide, are known to be activated in vivo through the hydrolysis of the acetyl group. aosis.co.za This established antiparasitic activity within the broader salicylanilide family suggests a potential avenue for developing new anthelmintic drugs from this compound derivatives. aosis.co.zaresearchgate.net

Strategies for Enhancing Efficacy and Selectivity of this compound Derivatives

A key focus of current research is to refine the structure of this compound derivatives to enhance their therapeutic efficacy and target selectivity, thereby improving their pharmacological profile.

One primary strategy involves chemical modification of the core salicylamide structure. For instance, the synthesis of chalcones from 5-acetyl salicylamide is being explored. rjpdft.com Chalcones are precursors to flavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory and cardiovascular effects. rjpdft.com By reacting 5-acetyl salicylamide with various aromatic aldehydes, a library of chalcone (B49325) derivatives can be created and screened for desired therapeutic properties. rjpdft.com

Another strategy is the strategic addition of different chemical groups to the salicylamide scaffold. In the development of anthelmintics, halogenation of the salicylic (B10762653) acid and anilide rings is a critical factor for activity. researchgate.net The incorporation of an aryl chain in the aniline (B41778) moiety, as seen in closantel and rafoxanide, has been shown to improve fasciolicidal activity. researchgate.net This demonstrates how specific substitutions can dramatically enhance potency.

For anti-inflammatory applications, researchers have created hybrid molecules by combining the salicylic acid structure with side chains found in selective COX-2 inhibitors like meloxicam. The goal is to develop novel derivatives with improved selectivity for the COX-2 enzyme over COX-1, which could potentially reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). ekb.eg Similarly, converting the carboxyl group of aspirin into a carboxamide group by conjugation with a heterocyclic compound is another approach aimed at creating more selective COX-2 inhibitors. ekb.eg

Table 2: Influence of Structural Modifications on Derivative Activity

Structural Modification Target Application Effect on Activity Reference
Formation of Chalcones Anti-inflammatory, Cardiovascular Creates diverse compounds for screening. rjpdft.com
Halogenation of Rings Anthelmintic Essential for antiparasitic activity. researchgate.net
Addition of Aryl Chain Anthelmintic Improved fasciolicidal potency. researchgate.net
Hybridization with Meloxicam-like side chains Anti-inflammatory (COX-2 Selective) Aims to increase selectivity for COX-2.

Emerging Research Areas and Unexplored Biological Activities

While much research has focused on the established roles of this compound and its derivatives, several emerging areas hold promise for future investigation. The inherent biological activities of the core structure suggest that its therapeutic potential may be broader than currently realized.

Initial investigations have pointed towards potential anti-tumor and antimicrobial properties for this compound and its derivatives. rjpdft.combiosynth.comsmolecule.com For example, this compound is described as a synthetic compound with anti-tumor properties, although detailed studies are needed to confirm this. biosynth.com Furthermore, chalcones synthesized from 5-acetyl salicylamide have been evaluated for their antimicrobial activity. rjpdft.com These preliminary findings open up new avenues for research into its use in oncology and infectious diseases.

The compound's structural similarity to aspirin also suggests that it could be explored for other activities associated with salicylates. smolecule.com For example, its potential effects on pathways related to pain, fever, and inflammation are noted, but require more in-depth pharmacological characterization to be fully understood. ontosight.aismolecule.com

Furthermore, the field of drug repurposing could offer new opportunities for this compound derivatives. As demonstrated by the neuroprotective effects of the related drug nitazoxanide, existing derivatives developed for one indication might possess valuable activities against others. nih.gov Systematic screening of existing libraries of this compound derivatives against a wide range of biological targets could uncover unexpected and valuable therapeutic applications. The use of advanced synthetic methods, such as those employing ionic liquids to improve reaction efficiency and yield, will facilitate the creation of diverse compound libraries for such screening efforts. google.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetylsalicylamide, and how do their yields and purity compare?

  • Methodology:

  • Friedel-Crafts Acetylation : Salicylamide reacts with acetyl chloride in the presence of AlCl₃ to yield this compound exclusively with high purity (>95%) .
  • Alternative Protocols : Hofmann rearrangement of intermediates (e.g., using hypervalent iodine reagents like C₆H₅I(OAc)₂) achieves 89% yield but requires precise stoichiometric control .
  • Key Variables : Monitor reaction temperature (optimized at 60–80°C) and AlCl₃ equivalence (3–8 equiv., depending on route). Purification via recrystallization (ethanol/water) is recommended for high-purity isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data discrepancies might arise?

  • Methodology:

  • ¹H/¹³C NMR : Confirm acetyl (-COCH₃) and amide (-CONH₂) functional groups. Discrepancies in peak splitting (e.g., NH₂ protons at δ 7.2–7.5 ppm) may indicate incomplete acetylation or solvent impurities .
  • HPLC-PDA : Assess purity (>98% by area normalization). Baseline shifts or tailing peaks suggest residual AlCl₃ or byproducts .
  • FT-IR : Validate C=O stretches (amide I band: 1650–1680 cm⁻¹; acetyl: 1730–1760 cm⁻¹). Overlapping bands require deconvolution .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology:

  • Forced Degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative pathways .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Note that acetyl group hydrolysis follows pseudo-first-order kinetics in aqueous buffers (pH 4–8) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation during Friedel-Crafts acetylation?

  • Methodology:

  • Computational Studies : Employ DFT (e.g., B3LYP/6-31G*) to model electrophilic substitution. The acetyl group directs to the para position relative to the hydroxyl group due to resonance stabilization .
  • Isotopic Labeling : Use deuterated acetyl chloride to track reaction pathways. MS analysis of intermediates can validate proposed mechanisms .

Q. How can researchers optimize reaction conditions to minimize AlCl₃ usage while maintaining high yields?

  • Methodology:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids for greener synthesis. Compare yields and purity via DOE (Design of Experiments) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance AlCl₃ solubility but may increase side reactions. Use GC-MS to quantify byproducts .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel this compound derivatives?

  • Methodology:

  • Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography data. For example, crystallographic data can resolve ambiguous NOE correlations in crowded aromatic regions .
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier batches or instrumental artifacts .

Data Presentation Guidelines

  • Tables : Include comparative yields, purity metrics, and spectral assignments (e.g., NMR shifts) .
  • Supplementary Materials : Provide raw chromatograms, crystallographic data (CIF files), and computational input files for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.